Bienvenue dans la boutique en ligne BenchChem!

4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Drug Discovery ADME Prediction Physicochemical Profiling

4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 637752-23-9) is a synthetic hybrid molecule combining a benzofuran and a chromen-2-one scaffold. Its molecular formula is C20H16O4 with a molecular weight of 320.34 g/mol.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 637752-23-9
Cat. No. B6429422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
CAS637752-23-9
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4)C
InChIInChI=1S/C20H16O4/c1-3-22-16-6-4-5-13-10-18(24-20(13)16)15-11-19(21)23-17-9-12(2)7-8-14(15)17/h4-11H,3H2,1-2H3
InChIKeyMMIYCPHKMWLTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 637752-23-9): Scientific Procurement Baseline


4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 637752-23-9) is a synthetic hybrid molecule combining a benzofuran and a chromen-2-one scaffold. Its molecular formula is C20H16O4 with a molecular weight of 320.34 g/mol [1]. This compound is primarily offered by screening library vendors for early-stage drug discovery and chemical biology research, where its unique substitution pattern—a 7-ethoxy group on the benzofuran ring and a 7-methyl group on the chromenone—distinguishes it from other benzofuran–coumarin hybrids. No published primary research article or patent has been identified that reports its specific biological activity or target engagement data, meaning its differentiation currently rests on its structural novelty and calculated physicochemical properties.

Procurement Risk: Why 4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Cannot Be Simply Replaced by In-Class Analogs


Researchers procuring benzofuran–chromenone hybrids for structure–activity relationship (SAR) studies or screening campaigns cannot assume functional interchangeability based solely on core scaffold similarity. The specific substitution pattern on both the benzofuran and chromenone rings critically modulates physicochemical properties such as lipophilicity, polar surface area, and hydrogen-bonding capability. For this compound, the calculated LogD (pH 7.4) is 4.01 and the topological polar surface area (TPSA) is 48.67 Ų [1]. These values differ markedly from closely related analogs (see Section 3), directly impacting membrane permeability, solubility, and non-specific binding. Substituting a 7-ethoxy benzofuran with a 7-methoxy or 6-chloro analog will alter these parameters, potentially invalidating SAR conclusions and wasting screening resources. Therefore, procurement of the exact compound is essential for maintaining experimental consistency and reproducibility in hit-to-lead programs.

Quantitative Differentiation Evidence for 4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Against Closest Analogs


Lipophilicity (LogD) Comparison: Target Compound vs. 6-Chloro and 6-tert-Butyl Analogs

The target compound exhibits a calculated LogD (pH 7.4) of 4.01, which is lower than the 6-tert-butyl analog (estimated LogD > 5.0) and higher than the 6-chloro analog (estimated LogD ~3.5), based on ChemBase data and structure-based predictions [1][2]. This intermediate lipophilicity may offer a balanced permeability–solubility profile compared to these two common screening library neighbors.

Drug Discovery ADME Prediction Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Penetration Prediction

The TPSA of the target compound is 48.67 Ų, which falls below the commonly cited threshold of 60–70 Ų for blood–brain barrier (BBB) penetration [1]. In comparison, the 6-hydroxy analog (STOCK1N-55933) has an additional hydroxyl group, increasing TPSA to >60 Ų, which would predict lower CNS exposure [2]. This difference makes the target compound a more attractive candidate for CNS-targeted screening libraries.

CNS Drug Design ADME Physicochemical Profiling

Class-Level Anticancer Activity in K562 Leukemia Cells Supports Screening Prioritization

While no direct activity data exists for the target compound, a closely related series of novel benzofuran–chromone and –coumarin derivatives was evaluated in K562 human leukemia cells, with the most active compounds (21b, 29b, 29c) inducing ~24% apoptosis [1]. The target compound shares the benzofuran–coumarin hybrid scaffold and a 7-substitution pattern characteristic of the active analogs, providing a rational basis for its procurement as a screening candidate. Quantitative differentiation against the published analogs cannot be made without head-to-head testing.

Cancer Therapeutics Leukemia Benzofuran–Coumarin Hybrids

Optimal Procurement and Application Scenarios for 4-(7-Ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one


CNS-Focused Fragment-Based or HTS Library Construction

With a TPSA of 48.67 Ų and a moderate LogD of 4.01, this compound is well-suited for inclusion in CNS-oriented screening libraries where blood–brain barrier penetration is a key selection criterion [1]. Its physicochemical profile is superior to hydroxylated analogs that exceed the TPSA cutoff for BBB permeation.

SAR Studies on Benzofuran–Coumarin Anticancer Chemotypes

Procure this compound as a scaffold-hopping tool to explore the SAR around the 7-ethoxy and 7-methyl substituents, building on the apoptosis-inducing activity demonstrated by structurally analogous benzofuran–coumarin hybrids in K562 leukemia cells [2].

Negative Control or Inactive Matched Pair for Selectivity Profiling

In the absence of confirmed target engagement, this compound can serve as a matched molecular pair with known active benzofuran derivatives, enabling the deconvolution of specific pharmacophoric contributions. Its calculated lack of hydrogen-bond donors (0 donors) and only 2 acceptors [1] makes it a minimal pharmacophore probe.

Quote Request

Request a Quote for 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.